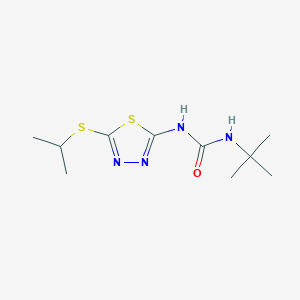

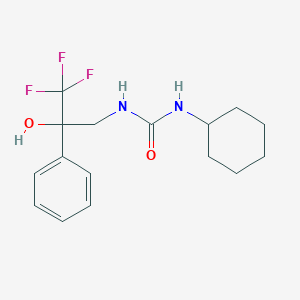

1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

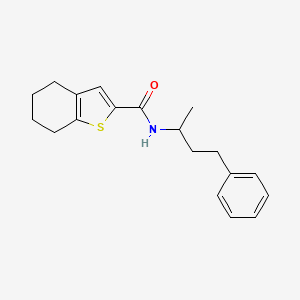

The compound “1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea” contains several functional groups, including a tert-butyl group, a thiadiazole ring, and a urea group. The tert-butyl group is a common functional group in organic chemistry, known for its unique reactivity pattern . The thiadiazole ring is a heterocyclic compound containing both sulfur and nitrogen atoms, which can contribute to the compound’s reactivity and properties. The urea group contains a carbonyl (C=O) group flanked by two amine (-NH2) groups.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The tert-butyl group is bulky and can influence the compound’s overall shape and reactivity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The tert-butyl group is known for its unique reactivity pattern . The thiadiazole ring can participate in various reactions, especially those involving nucleophilic substitution at the ring nitrogen atoms.

科学的研究の応用

Herbicidal Selectivity

A study discovered that derivatives of thiadiazolyl urea, including compounds similar to 1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea, exhibit significant herbicidal activity. The selectivity of these compounds was observed between different plant species, such as barley and wheat, with variations in susceptibility. This selectivity is primarily attributed to differences in the rates of N-demethylation within the plants, which is crucial for the herbicidal effect. The study provides insights into the mode of action of thiadiazolyl urea herbicides and their potential for selective weed control in agricultural settings (Lee & Ishizuka, 1976).

Synthesis Methods

Another research focused on developing an efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including those similar to the chemical . This study employed microwave irradiation to facilitate the synthesis process, leading to satisfactory yields. The study contributes to the broader understanding of synthesizing thiadiazolyl urea derivatives, which could be applied in various scientific and industrial contexts (Li & Chen, 2008).

Electronic Structure in Conductors

Research exploring the impact of bulky substituents, like tert-butyl, on the electronic structures of organic semiconductors found that such modifications can significantly affect charge mobility and solid-state structures. This study provides valuable insights into the design of molecular conductors and the role of sterically demanding groups in modulating their properties (Filatre-Furcate et al., 2016).

特性

IUPAC Name |

1-tert-butyl-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4OS2/c1-6(2)16-9-14-13-8(17-9)11-7(15)12-10(3,4)5/h6H,1-5H3,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETFDYJWWOSDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

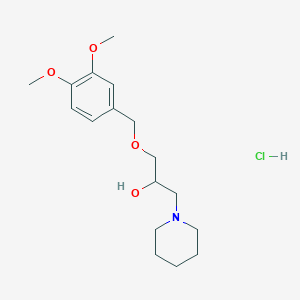

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)

![2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2564727.png)

![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)

![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2564740.png)

![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)